molecular formula C17H15NO5 B5708353 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate

4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate

Cat. No. B5708353
M. Wt: 313.30 g/mol
InChI Key: MDQAABULQQIJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate, also known as BP-5, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzodioxole derivatives and is known for its anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes. It has also been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activity of enzymes such as COX-2 and iNOS. 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to prepare for experiments. However, one limitation of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient synthesis methods for 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate and to improve its solubility in aqueous solutions. Additionally, future research could focus on the development of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate derivatives with enhanced therapeutic properties.

Synthesis Methods

The synthesis of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate involves the reaction of 4-aminophenyl propionate with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The reaction yields 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate as a white solid with a melting point of 162-164°C. This synthesis method has been reported in the literature and has been used by researchers to prepare 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate for their experiments.

Scientific Research Applications

4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylcarbamoyl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-16(19)23-13-6-3-11(4-7-13)17(20)18-12-5-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAABULQQIJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl propanoate

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